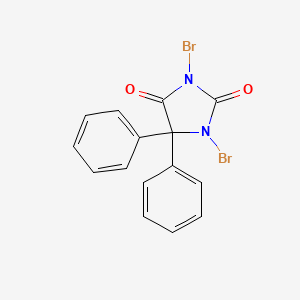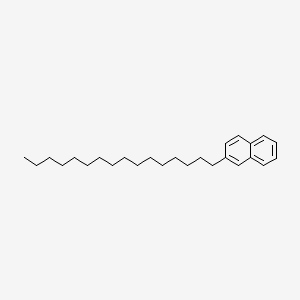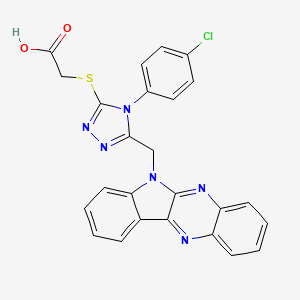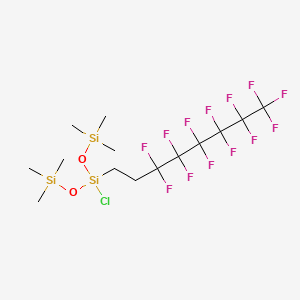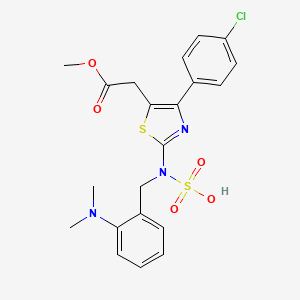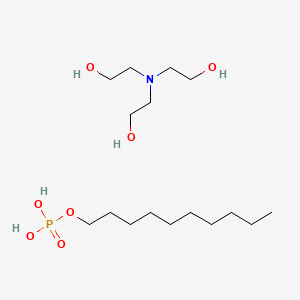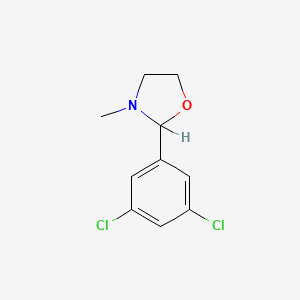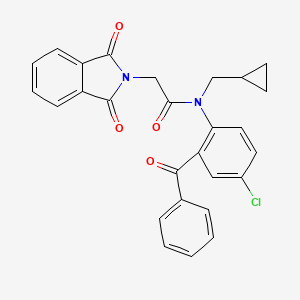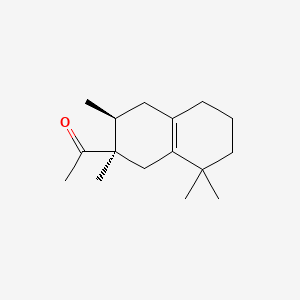
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the naphthalene ring and the sulfonamide group suggests potential biological activity, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes sulfonation to introduce the sulfonyl group.
Amination: The sulfonated naphthalene derivative is then reacted with o-toluidine under acidic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes involving sulfonamide derivatives.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide would depend on its specific application. In medicinal chemistry, sulfonamide derivatives typically inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The compound may bind to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.
Toluidine derivatives: Compounds containing the o-tolyl group.
Uniqueness
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is unique due to the combination of the naphthalene ring, sulfonamide group, and carboxamide group, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamide or naphthalene derivatives.
Eigenschaften
CAS-Nummer |
72999-33-8 |
|---|---|
Molekularformel |
C25H22N2O4S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-hydroxy-N-(2-methylphenyl)-7-[(2-methylphenyl)sulfamoyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-7-3-5-9-22(16)26-25(29)21-14-19-13-20(12-11-18(19)15-24(21)28)32(30,31)27-23-10-6-4-8-17(23)2/h3-15,27-28H,1-2H3,(H,26,29) |
InChI-Schlüssel |
FUPMXJQQCIJMHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)S(=O)(=O)NC4=CC=CC=C4C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


